Bienvenue dans la boutique en ligne BenchChem!

4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile

LSD1 epigenetics IC50

4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile (molecular formula C₁₉H₁₄N₂) is a heterocyclic benzonitrile derivative that serves as a reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). The compound features a central pyridine ring bearing a p-tolyl group at the 2-position and a 4-cyanophenyl substituent at the 3-position, constituting a core scaffold from which more potent 5-substituted analogs such as GSK-354 and GSK-690 have been derived.

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
Cat. No. B12975205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile
Molecular FormulaC19H14N2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H14N2/c1-14-4-8-17(9-5-14)19-18(3-2-12-21-19)16-10-6-15(13-20)7-11-16/h2-12H,1H3
InChIKeyDBBAGDYNSMWLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile – LSD1 Inhibitor Scaffold, Potency Data, and Procurement Rationale


4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile (molecular formula C₁₉H₁₄N₂) is a heterocyclic benzonitrile derivative that serves as a reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. The compound features a central pyridine ring bearing a p-tolyl group at the 2-position and a 4-cyanophenyl substituent at the 3-position, constituting a core scaffold from which more potent 5-substituted analogs such as GSK-354 and GSK-690 have been derived [2]. As a member of the pyridine-benzonitrile class of LSD1 inhibitors, this compound’s principal value proposition lies in its function as both a minimum pharmacophore for structure–activity relationship (SAR) campaigns and as a comparator baseline against which improved analogs are benchmarked [3].

Why 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile Cannot Be Substituted with Generic LSD1 Inhibitors


LSD1 inhibitors within the pyridine-benzonitrile chemotype exhibit steep SAR at the pyridine 5-position: introduction of a basic ether-linked amine (e.g., piperidin-4-ylmethoxy or pyrrolidin-3-ylmethoxy) improves potency by 2- to 15-fold relative to the unsubstituted parent scaffold [1]. Crystallographic data demonstrate that the 5-substituent engages Asp555 and Asn540 in two distinct conformations, while the unsubstituted core alone lacks these auxiliary contacts, resulting in a weaker overall binding interaction [2]. Therefore, blanket substitution of the parent compound 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile with more potent 5-substituted analogs without accounting for differences in affinity, selectivity, and synthetic tractability can confound SAR interpretation and lead to erroneous optimization decisions [3].

Quantitative Differentiation Evidence: 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile vs. 5-Substituted Analogs


LSD1 Biochemical Inhibitory Potency: Parent Scaffold vs. GSK-354 (Piperidinylmethoxy)

The unsubstituted parent compound 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile inhibits LSD1 with an IC₅₀ of 139 nM [1]. The 5-(piperidin-4-ylmethoxy) derivative GSK-354 (4-(5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile) achieves an IC₅₀ of 37 nM under comparable assay conditions , representing an approximately 3.8-fold improvement in potency afforded by the 5-substituent.

LSD1 epigenetics IC50

Target Engagement Affinity (Kd) Comparison: Parent Scaffold vs. GSK-690

GSK-690 ((R)-4-(5-(pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile) exhibits a Kd of 9 nM for LSD1 by fluorescence polarization assay [1]. Although the direct Kd of the parent compound has not been reported, its 15-fold higher biochemical IC₅₀ (139 nM) permits a class-level inference that its target engagement Kd is proportionally weaker, likely in the 100–200 nM range [2].

LSD1 binding affinity Kd

X‑Ray Crystallographic Binding Mode: 5‑Substituent Contribution to Key Hydrogen-Bond and Ionic Interactions

The co-crystal structure of the 5-(piperidin-4-ylmethoxy) analog with LSD1 (PDB 5YJB, 2.96 Å resolution) reveals that the cyano group hydrogen-bonds to Lys661 in the catalytic center, while the piperidine ring forms ionic interactions with Asp555 and Asn540 in two conformations [1]. The parent scaffold 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile retains the cyano–Lys661 contact but lacks the piperidine–Asp555/Asn540 contacts, providing a structural rationale for its reduced potency [2].

crystallography LSD1 binding mode

Scaffold-Hopping Versatility: 4-(Pyrrolidin-3-yl)benzonitrile Derivatives vs. Parent Scaffold

Scaffold-hopping from the parent 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile to 4-(pyrrolidin-3-yl)benzonitrile derivatives yielded compound 21g with a Kd of 22 nM and an IC₅₀ of 57 nM, along with improved selectivity over the hERG ion channel and no activity against MAO-A or MAO-B [1]. This contrasts with the parent scaffold, which lacks the pendant basic amine and therefore exhibits a distinct selectivity profile that can be exploited when hERG or MAO liability must be avoided .

scaffold hopping medicinal chemistry selectivity

Synthetic Accessibility: Minimal-Step Route vs. Multi-Step 5-Substituted Analogs

Synthesis of the parent scaffold involves a single palladium-catalyzed cross-coupling between 2-bromo-4-(p-tolyl)pyridine and benzonitrile , whereas the 5-substituted analogs GSK-354 and GSK-690 require additional synthetic steps to install the ether-linked amine at the pyridine 5-position, increasing synthetic complexity, cost, and lead time for procurement [1].

synthesis palladium coupling building block

Benchmarking Against Clinical/Advanced LSD1 Inhibitors for SAR Triage

The parent compound 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile (IC₅₀ 139 nM) occupies the potency window between irreversible inhibitors such as tranylcypromine (IC₅₀ ~ 20–200 µM) and optimized reversible inhibitors such as GSK-690 (IC₅₀ 37 nM) and clinical candidate iadademstat (ORY-1001, IC₅₀ < 20 nM) [1]. This intermediate potency makes it a valuable benchmark for triaging early-stage hits in high-throughput screening campaigns and for calibrating biochemical assays [2].

SAR benchmarking iLSD1

Optimal Procurement and Application Scenarios for 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile


Minimum Pharmacophore for LSD1 SAR Expansion Campaigns

Medicinal chemistry teams purchasing 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile as the unadorned parent scaffold can systematically explore the SAR of the pyridine 5-position by introducing diverse amine-linked substituents (piperidine, pyrrolidine, azetidine), using the 139 nM IC₅₀ baseline to quantify the potency gain conferred by each modification [1]. This approach directly mirrors the GSK-354/GSK-690 development strategy [2].

Negative Control or Comparator in LSD1 Biochemical and Cellular Assays

With its moderate IC₅₀ of 139 nM, the compound serves as an intermediate-potency reference standard for LSD1 TR-FRET and cellular biomarker (CD86, LY96) assays, enabling discrimination between weak promiscuous hits and compounds approaching the 100 nM threshold required for meaningful target engagement [1]. This specific potency window is not covered by either the ultra-potent clinical leads (ORY-1001) or the weak irreversible inhibitors (tranylcypromine) [2].

Synthetic Intermediate for Late-Stage Diversification Libraries

Owing to its straightforward two- to three-step synthesis via Pd-catalyzed cross-coupling, 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile is procured as a bulk intermediate for parallel synthesis libraries targeting the pyridine 4- and 6-positions, which remain unsubstituted and amenable to further functionalization (halogenation, borylation, or direct C–H activation) without perturbing the LSD1-binding core [1].

Structural Biology Tool for Apo-LSD1 Crystallization and Soaking Experiments

The reduced number of rotatable bonds and absence of flexible 5-substituents in the parent scaffold result in lower conformational entropy relative to GSK-354, potentially facilitating co-crystallization or soaking experiments where rapid, unambiguous electron density fitting is required to validate binding-site hypotheses [1]. The established crystallographic conditions for the closely related 5-YJB structure provide a validated starting point [2].

Quote Request

Request a Quote for 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.